1-Fluorenecarboxylic Acid
Description
Contextualization within Fluorene (B118485) Chemistry Research
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered substantial interest due to their distinctive chemical and physical properties. ontosight.ai These compounds are known for their fluorescent properties and are integral to the development of advanced organic materials. ontosight.aientrepreneur-cn.com Within this family, 1-Fluorenecarboxylic acid serves as a crucial building block and intermediate for synthesizing more complex molecules. cymitquimica.com
The presence of the carboxylic acid group on the fluorene skeleton provides a reactive site for further chemical modifications, enabling the creation of a wide array of derivatives with tailored properties. cymitquimica.comontosight.ai Research in this area often involves leveraging the fluorene core's inherent optical and electronic characteristics while utilizing the carboxylic acid function to attach other molecular fragments. entrepreneur-cn.comacs.org This has led to the development of novel materials for applications in fields like optoelectronics. ontosight.aientrepreneur-cn.com
Academic Significance and Research Trajectories
The academic significance of this compound stems from its utility in several key research areas. In materials science, its derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent markers. entrepreneur-cn.com The rigid and planar structure of the fluorene moiety contributes to good thermal stability and efficient charge transport in these materials. entrepreneur-cn.com
In medicinal chemistry, fluorene derivatives have been explored for their potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai The ability to functionalize the 1-position via the carboxylic acid group allows for the systematic modification of the molecule's structure to optimize its biological interactions.
Current research trajectories are focused on synthesizing novel derivatives of this compound with enhanced properties. This includes the incorporation of different functional groups to fine-tune the electronic and optical characteristics of the resulting materials. researchgate.net For instance, the synthesis of thioxanthone derivatives incorporating a fluorenecarboxylic acid moiety has been explored for their use as photoinitiators in polymerization reactions. researchgate.netresearchgate.netresearchgate.net Furthermore, studies on the electrochemical polymerization of fluorene derivatives, including those with carboxylic acid groups, aim to develop new conducting polymers with electrochromic properties. researchgate.net
Historical Development of Academic Inquiry Pertaining to this compound
Early academic inquiry into this compound likely began with its synthesis and basic characterization. Over time, as the unique properties of the fluorene scaffold became more apparent, research expanded to explore its potential applications. The development of analytical techniques such as NMR and mass spectrometry has been crucial in characterizing the structure and purity of this compound and its derivatives. researchgate.netnih.gov
A significant area of historical and ongoing research involves the study of its chemical reactivity. For example, the reduction of fluorenonecarboxylic acids to their corresponding fluorenecarboxylic acids has been a subject of investigation. acs.org More complex studies have delved into the photophysical properties of its derivatives, such as the study of prototropic reactions of fluorenamides in their ground and excited singlet states. cdnsciencepub.com The synthesis of electron acceptors derived from fluorenecarboxylic acids and the study of their charge-transfer complexes have also been a notable area of research. acs.org More recently, the compound has been identified as a transformation product in the bioremediation of polycyclic aromatic hydrocarbons, opening new avenues for environmental chemistry research. acs.orgacs.org
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H10O2 | nih.govchemspider.com |
| Molecular Weight | 210.23 g/mol | nih.gov |
| Melting Point | 246-250 °C | tcichemicals.comsigmaaldrich.com |
| Appearance | Light orange to Yellow to Green powder to crystal | tcichemicals.com |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol (B145695) and acetone. Soluble in Tetrahydrofuran. | cymitquimica.comtcichemicals.com |
Spectroscopic Data References for this compound
| Technique | Source Information | Source |
|---|---|---|
| 1H NMR | Spectra available. | nih.gov |
| 13C NMR | Spectra available. | nih.gov |
| FTIR | KBr WAFER technique, sample from Aldrich Chemical Company, Inc. | nih.gov |
| AIST Spectral DB (SDBS) | ID: 51737 | tcichemicals.com |
Properties
CAS No. |
1598-36-7 |
|---|---|
Molecular Formula |
C8H7NO3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Fluorenecarboxylic Acid and Its Derivatives
Direct Carboxylation Approaches to Fluorene (B118485) Ring Systems
Direct carboxylation of the fluorene ring system to produce 1-fluorenecarboxylic acid is a challenging synthetic transformation. The inherent reactivity of the fluorene nucleus favors substitution at the C2, C7, and C9 positions. Electrophilic substitution reactions on fluorene, for instance, typically yield 2-substituted and 2,7-disubstituted products. The acidity of the methylene (B1212753) bridge (C9) also makes it a prime site for functionalization. Therefore, direct carboxylation to achieve substitution at the C1 position requires specific strategies to overcome these natural reactivity patterns.
While direct carboxylation of simple arenes using CO2 has been achieved through methods like rhodium-catalyzed C-H bond activation, specific application of these methods to achieve 1-carboxylation of fluorene is not widely documented. Alternative indirect methods, such as the carboxylation of a 1-lithiated or 1-Grignard reagent of fluorene, represent more plausible routes. These methods involve the initial selective formation of an organometallic intermediate at the desired position, followed by quenching with carbon dioxide. For example, the lithiation of fluorene can be directed to the 1-position under specific conditions, and subsequent reaction with CO2 would yield this compound.
Another indirect approach involves the oxidation of a precursor functional group at the 1-position. For instance, the synthesis of 1-formylfluorene followed by its oxidation would lead to the desired carboxylic acid. While not a direct carboxylation of the fluorene ring, this represents a viable synthetic pathway.
Optimizing the synthesis of this compound, particularly through indirect methods, involves careful control of reaction parameters. In the case of carboxylation via an organometallic intermediate, the choice of solvent, temperature, and the specific organometallic reagent are critical. For the lithiation of fluorene, the use of a directed metalation group or specific alkyllithium reagents in ethereal solvents at low temperatures can favor the formation of the 1-lithiated species. The subsequent carboxylation step requires anhydrous conditions and an excess of high-purity carbon dioxide to maximize the yield of the carboxylic acid and minimize side reactions.
The following table outlines hypothetical reaction conditions for the synthesis of this compound via the carboxylation of 1-lithiated fluorene, illustrating the parameters that would require optimization.
| Entry | Lithiating Agent | Solvent | Temperature (°C) | Carboxylation Conditions | Hypothetical Yield (%) |
| 1 | n-BuLi | THF | -78 | CO2 (gas) | 65 |
| 2 | s-BuLi/TMEDA | Diethyl ether | -78 to 0 | CO2 (solid) | 75 |
| 3 | t-BuLi | Pentane | -78 | CO2 (gas) | 70 |
The presence of substituents on the fluorene ring can significantly influence the efficiency and regioselectivity of carboxylation reactions. Electron-donating groups (EDGs) generally activate the aromatic system towards electrophilic attack, which is relevant in direct carboxylation approaches. However, they can also direct the substitution to specific positions, potentially competing with the desired C1 functionalization.
Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making direct carboxylation more challenging. In the context of directed ortho-metalation, a substituent at the 2-position could potentially direct lithiation to the 1-position. The steric and electronic properties of such a directing group would need to be carefully chosen to achieve the desired outcome.
The influence of substituents on the electrophilic substitution of fluorene has been studied, and it is known that the reactivity of different positions is affected by the electronic nature of the substituents present. mdpi.com For instance, a substituent at the C1 position can influence the electronic properties of the entire fluorene scaffold. orgsyn.org
Electrochemical Synthesis Pathways for Poly(this compound)
The electrochemical synthesis of conducting polymers offers a powerful method for depositing thin, uniform films onto electrode surfaces. While the electrochemical polymerization of fluorene and its derivatives has been extensively studied, leading to the formation of polyfluorenes with interesting optical and electronic properties, the specific electrochemical synthesis of poly(this compound) is not well-documented. However, insights can be drawn from the electropolymerization of a similar isomer, 9-fluorenecarboxylic acid.
The electropolymerization of fluorene monomers typically proceeds via an oxidative coupling mechanism. Anodic oxidation of the monomer generates radical cations, which then couple to form dimers, oligomers, and ultimately, a polymer film that deposits onto the electrode surface. This process can be carried out using techniques such as cyclic voltammetry (potentiodynamic) or constant potential electrolysis (potentiostatic).
For the synthesis of poly(9-fluorenecarboxylic acid), a mixture of nitromethane (B149229) and boron trifluoride diethyl etherate has been used as the solvent system with tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the supporting electrolyte. An insoluble and conducting brownish-orange film was deposited on the electrode surface during both repetitive cycling and constant potential electrolysis at 1.15 V. It is plausible that similar conditions could be adapted for the electropolymerization of this compound. The choice of solvent and electrolyte is crucial for the solubility of the monomer and the growing polymer chains, as well as for the electrochemical stability of the system.
The characterization of the resulting polymer film is essential to confirm its structure and properties. Techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups of the polymer, including the carboxylic acid moiety. Thermal gravimetric analysis (TGA) provides information about the thermal stability of the polymer.
Spectroelectrochemical studies, where the electronic absorption spectra of the polymer film are recorded in-situ at different applied potentials, are crucial for understanding the electronic structure and electrochromic behavior of the polymer. For poly(9-fluorenecarboxylic acid), such studies have shown that the polymer can be reversibly cycled between its neutral and oxidized states. Structural analysis of poly(9-fluorenecarboxylic acid) indicated that the polymerization occurred at the 2,7-positions of the fluorene ring. A similar polymerization mechanism would be expected for this compound, leading to a polymer with a poly(2,7-fluorene) backbone and carboxylic acid groups at the 1-position of each repeating unit.
Derivatization Strategies via the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These transformations can be used to modify the physical and chemical properties of the molecule, for example, to enhance its solubility, introduce fluorescent labels, or to attach it to other molecules or surfaces. The primary reactions of the carboxylic acid moiety include esterification and amidation.
Esterification, the conversion of a carboxylic acid to an ester, can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common and cost-effective method. masterorganicchemistry.comgre.ac.uk The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comgre.ac.uk
Amide formation from carboxylic acids typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures. Common activating agents include carbodiimides, which facilitate the formation of an amide bond under mild conditions. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. khanacademy.org
The following table provides a summary of general derivatization strategies applicable to this compound.
| Derivative | Reagents and Conditions | General Reaction |
| Methyl Ester | Methanol, Sulfuric acid (catalytic), Reflux | Fischer Esterification |
| Ethyl Ester | Ethanol (B145695), Thionyl chloride | Formation of acid chloride followed by reaction with alcohol |
| Amide | Amine, Dicyclohexylcarbodiimide (B1669883) (DCC) | Carbodiimide-mediated coupling |
| Amide | 1. Thionyl chloride; 2. Amine, Pyridine | Formation of acid chloride followed by reaction with amine |
Esterification and Amidation Reactions
Esterification of this compound is most commonly achieved through the Fischer esterification reaction. This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent and water is removed as it is formed. researchgate.netnih.gov The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. researchgate.net
Amidation reactions convert this compound into its corresponding amides. Direct reaction with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net Modern synthetic methods overcome this by activating the carboxylic acid. Common approaches include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) which facilitate amide bond formation. nih.gov
More advanced catalytic methods offer milder and more efficient alternatives. For instance, boric acid can be used as a catalyst to promote the direct amidation of carboxylic acids with amines, often with azeotropic removal of water. researchgate.net Another approach involves the use of titanium(IV) fluoride (B91410) (TiF₄) as a catalyst in a refluxing non-polar solvent like toluene, which has been shown to be effective for the direct amidation of various aromatic carboxylic acids. orgsyn.org
| Reaction | Typical Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol and/or water removal. researchgate.net |
| DCC Coupling (Amidation) | Amine (R'-NH₂), Dicyclohexylcarbodiimide (DCC) | Forms a stable dicyclohexylurea byproduct. nih.gov |
| Boric Acid Catalyzed Amidation | Amine (R'-NH₂), Boric Acid (cat.) | Greener approach; requires heat and water removal. researchgate.net |
| TiF₄ Catalyzed Amidation | Amine (R'-NH₂), TiF₄ (cat.) | Effective catalytic method under reflux conditions. orgsyn.org |
Formation of Anhydrides
Symmetrical anhydrides of this compound can be prepared through several methods. A classical approach involves the reaction of two equivalents of the carboxylic acid with a strong dehydrating agent. A more common and efficient laboratory-scale synthesis is the reaction of 1-fluorenecarbonyl chloride (the corresponding acid chloride) with the sodium salt of this compound (sodium 1-fluorenecarboxylate). acs.org
The synthesis route typically proceeds in two steps:
Formation of the Acid Chloride: this compound is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 1-fluorenecarbonyl chloride.
Reaction with Carboxylate: The resulting acid chloride is then reacted with sodium 1-fluorenecarboxylate. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion to form the anhydride. acs.org
Unsymmetrical anhydrides can also be synthesized by reacting 1-fluorenecarbonyl chloride with the carboxylate salt of a different carboxylic acid. sigmaaldrich.com
Thioesterification Reactions
Thioesters are sulfur analogs of esters and are important intermediates in organic synthesis. The direct conversion of this compound to a thioester involves its reaction with a thiol (R'-SH). This condensation reaction typically requires the presence of a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid and facilitate the formation of the thioester bond while removing water. researchgate.net
The general reaction can be summarized as: R-COOH + R'-SH → R-COSR' + H₂O (where R-COOH is this compound)
Alternative methods involve converting the carboxylic acid to a more reactive intermediate first. For example, the acid can be converted to an acyl phosphate, which then undergoes nucleophilic acyl substitution with a thiol. researchgate.net A more recent, thiol-free protocol involves a photochemical reaction between an aryl halide and a carboxylic acid, where a thiourea (B124793) derivative serves as the sulfur source. wikipedia.org This advanced methodology could potentially be applied to synthesize aryl thioesters of this compound. wikipedia.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound is crucial for tuning its chemical and physical properties. This can involve modifications at the C9 position to create fluorenones or functionalization of the aromatic rings to introduce substituents like alkoxy groups.
Preparation of Alkoxy- and Fluorenonecarboxylic Acid Analogs
Fluorenonecarboxylic Acid Analogs: The preparation of 9-oxo-fluorene-1-carboxylic acid, a fluorenone analog, involves the oxidation of the methylene bridge (C9) of this compound. Aerobic oxidation methods provide an environmentally friendly approach. For instance, 9H-fluorenes can be oxidized to 9-fluorenones in high yields using air or molecular oxygen in the presence of a base. organic-chemistry.org A catalytic system employing a graphene-supported potassium hydroxide (B78521) composite in a solvent like N,N-dimethylformamide has been shown to be effective for this transformation at room temperature. unblog.fr This method is applicable to various fluorene derivatives and represents a viable route for the synthesis of 1-carboxyfluorenone. unblog.fr
Alkoxy-fluorenecarboxylic Acid Analogs: The direct introduction of an alkoxy group onto the aromatic backbone of this compound is not straightforward. The synthesis of specific alkoxy-substituted analogs typically relies on regioselective functionalization strategies (as discussed in section 2.4.2) to first introduce a hydroxyl group at a desired position. This hydroxyl group can then be subsequently alkylated using an alkyl halide (e.g., iodomethane) or another alkylating agent in the presence of a base to form the target alkoxy derivative. The choice of synthetic route is highly dependent on the desired substitution pattern.
Regioselective Functionalization Approaches
Achieving regioselectivity in the functionalization of the fluorene ring system is a significant synthetic challenge. One of the most powerful strategies for this purpose is Directed ortho-Metalation (DoM) . In this approach, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), directs a strong organolithium base (e.g., n-butyllithium) to selectively remove a proton from the position ortho (adjacent) to it.
The carboxylate group, formed by the deprotonation of this compound with the base, can act as a DMG. It directs the lithiation to the C2 position of the fluorene ring. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups exclusively at this position.
The general sequence for DoM on this compound is as follows:
Deprotonation/Coordination: The acidic carboxylic proton reacts with the organolithium base, forming a lithium carboxylate. This group coordinates the base.
ortho-Lithiation: The base removes the proton from the C2 position, forming a stable dilithio species.
Electrophilic Quench: An electrophile (E+) is added to the reaction, which selectively reacts at the C2 position to yield the substituted product.
| Step | Process | Description | Key Reagents |
|---|---|---|---|
| 1 | DMG Formation | Deprotonation of the carboxylic acid to form the directing carboxylate group. | n-BuLi, s-BuLi, or LDA |
| 2 | ortho-Lithiation | Selective removal of the proton at the C2 position. | Organolithium base |
| 3 | Electrophilic Trapping | Introduction of a new functional group at the C2 position. | Various electrophiles (e.g., I₂, CO₂, R-CHO, Me₃SiCl) |
This methodology allows for the precise and predictable synthesis of a variety of contiguously substituted this compound derivatives, which would be difficult to access through classical electrophilic aromatic substitution methods.
Reactivity and Mechanistic Investigations of 1 Fluorenecarboxylic Acid
Photochemical Transformations and Photoinitiation Mechanisms
The photochemical behavior of fluorenecarboxylic acid derivatives, particularly when integrated with a photosensitizing moiety like thioxanthone, reveals complex mechanisms crucial for applications such as photo-polymerization. Studies on thioxanthone-fluorenecarboxylic acid (TX-FLCOOH), a molecule that combines the light-absorbing properties of thioxanthone with the fluorene (B118485) scaffold, provide deep insight into these processes.
Laser Flash Photolysis Studies of Excited States
Laser flash photolysis is a powerful technique used to study short-lived, photo-excited intermediates like excited states, radicals, and ions. ru.ac.za Investigations into thioxanthone-fluorenecarboxylic acid (TX-FLCOOH) have successfully characterized its transient species following light absorption. researchgate.net
Upon photoexcitation, TX-FLCOOH forms a triplet excited state, denoted as 3(TX-FLCOOH)*. researchgate.netacs.org This triplet state is a key intermediate in the subsequent chemical reactions that lead to the generation of initiating radicals for polymerization. The efficiency of the photoinitiation process is heavily dependent on the properties and reactivity of this excited state. Laser flash photolysis experiments, conducted at varying concentrations of TX-FLCOOH, have been instrumental in elucidating whether the subsequent reactions occur through intramolecular (within the same molecule) or intermolecular (between different molecules) pathways. researchgate.net The lifetime and absorption characteristics of the triplet excited state are influenced by the solvent environment; in hydrogen-donating solvents, the formation of a ketyl radical can be observed, which arises from the triplet state abstracting a hydrogen atom. scielo.brscielo.br
Electron Transfer Reactions in Photoinitiating Systems
In many photoinitiating systems, the excited state of the sensitizer (B1316253) interacts with a co-initiator through an electron transfer process to generate radicals. mdpi.com Thioxanthone derivatives, including those linked to fluorenecarboxylic acid, are known to participate in such reactions. researchgate.net The process typically involves the photo-excited initiator (in its singlet or triplet state) accepting an electron from a donor molecule, such as an amine or an iodonium (B1229267) salt. mdpi.comresearchgate.net
Hydrogen Abstraction Mechanisms
A primary pathway for radical generation by excited triplet states of thioxanthone-based initiators is hydrogen abstraction. nih.govnih.gov In the case of TX-FLCOOH, photopolymerization and laser flash photolysis studies have confirmed that the initiation process occurs via hydrogen abstraction by the 3(TX-FLCOOH)* triplet state. researchgate.netacs.org
This hydrogen abstraction can occur via two distinct, concentration-dependent mechanisms:
Intramolecular H-abstraction: At lower concentrations, the thioxanthone part of the molecule in its excited triplet state abstracts a hydrogen atom from the fluorene carboxylic acid moiety within the same molecule. researchgate.net
Intermolecular H-abstraction: At higher concentrations, the excited triplet state of one TX-FLCOOH molecule abstracts a hydrogen atom from a different, ground-state molecule. researchgate.net
This dual mechanism makes TX-FLCOOH a more effective photoinitiator compared to thioxanthone alone, as the fluorenecarboxylic acid portion of the molecule also serves as a hydrogen donor. researchgate.net The resulting radicals are capable of initiating the polymerization of various monomers. researchgate.net
Electrochemical Reactivity Studies
The electrochemical properties of fluorene derivatives are of great interest for developing conductive polymers and electroactive films. Studies on isomers, such as 9-fluorenecarboxylic acid, provide a strong model for understanding the electrochemical reactivity, including the formation of polymers and their subsequent redox behavior.
Cyclic Voltammetry Characterization of Electroactive Films
Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox processes of a substance in solution. researchgate.net For fluorene derivatives, CV is used to study their oxidation and the subsequent polymerization onto an electrode surface. The electrochemical oxidation of 9-fluorenecarboxylic acid (FCA) in a suitable solvent mixture results in the formation of an insoluble, conducting film of poly(9-fluorenecarboxylic acid) (PFCA) on the electrode. researchgate.net
The formation of this electroactive film can be monitored by repetitive cycling of the potential. The CV scans typically show an oxidation peak corresponding to the monomer, and with successive scans, new peaks appear that are characteristic of the redox activity of the newly formed polymer film. researchgate.net This demonstrates that the fluorene-based monomer can be electropolymerized to create a stable, electroactive surface. The electrochemical behavior of other fluorene derivatives, such as those modified at the C9 position, also shows that structural modifications can significantly influence the oxidation and reduction potentials, often making the processes fully reversible. mdpi.com
Oxidation and Reduction Processes
Once the electroactive polymer film, such as PFCA, is deposited on an electrode, its redox behavior can be studied in a monomer-free solution. The film exhibits reversible electrochemical activity, meaning it can be repeatedly oxidized (doped) and reduced (dedoped) by cycling the applied potential. researchgate.net
Spectroelectrochemical studies, which combine UV-Vis spectroscopy with electrochemical measurements, reveal changes in the material's optical properties as its oxidation state is altered. For instance, the PFCA film can be reversibly cycled between a neutral state and an oxidized state, accompanied by a distinct color change. researchgate.net This property is the basis for its application in electrochromic devices. The table below summarizes the spectroelectrochemical properties of a PFCA film at different potentials, illustrating the changes in its absorption spectrum upon oxidation and reduction.
| Applied Potential (V) | State | Color | Key Absorption Bands (nm) |
| 0.0 | Neutral (Reduced) | Transparent | - |
| 1.2 | Oxidized | Dark Blue | Appearance of new absorption bands |
This table is based on the behavior of poly(9-fluorenecarboxylic acid) as a representative example of an electroactive polymer derived from a fluorenecarboxylic acid isomer. researchgate.net
Interaction with Other Chemical Entities
The reactivity and behavior of 1-fluorenecarboxylic acid are significantly influenced by its interactions with surrounding chemical species. These interactions, primarily non-covalent, dictate its solubility, crystal structure, and potential for forming larger molecular assemblies. This section explores the binding of this compound with solvent molecules and its role in the formation of supramolecular structures.
Binding Energy Studies with Water and Other Solvent Molecules
A significant study on 9-hydroxy-9-fluorenecarboxylic acid, a derivative of this compound, determined the binding energy of its dimer with a single water molecule using infrared-ultraviolet two-color pump-probe spectroscopy. This experimental approach established a precise binding energy of D₀ = 2975 ± 30 cm⁻¹ . The study highlights that the interaction involves two intermolecular hydrogen bonds between the carboxylic acid group and the water molecule, representing a standard structure for general acid-water interactions. This value suggests a strong interaction, characteristic of hydrogen bonding between a carboxylic acid and water.
While specific binding energies for this compound with other organic solvents have not been extensively reported, the nature of these interactions can be inferred from the functional groups involved. Solvents capable of hydrogen bonding, such as methanol, would be expected to form strong interactions with the carboxylic acid group. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) would interact through dipole-dipole forces and weaker hydrogen bonds. Tetrahydrofuran (THF), a less polar ether, would exhibit weaker interactions.
The following table provides a qualitative and estimated overview of the binding energies of this compound with various solvents, based on the data for the closely related 9-hydroxy-9-fluorenecarboxylic acid and general chemical principles.
| Solvent Molecule | Chemical Formula | Functional Group of Solvent | Predominant Interaction Type | Estimated Binding Energy (kJ/mol) |
| Water | H₂O | Hydroxyl | Hydrogen Bonding | ~35.6 |
| Methanol | CH₃OH | Hydroxyl | Hydrogen Bonding | Strong |
| Dimethyl Sulfoxide | (CH₃)₂SO | Sulfoxide | Dipole-Dipole / Hydrogen Bonding | Moderate |
| Acetonitrile | CH₃CN | Nitrile | Dipole-Dipole | Moderate |
| Tetrahydrofuran | C₄H₈O | Ether | Dipole-Dipole | Weak |
Note: The binding energy with water is converted from the experimental value of 2975 cm⁻¹ for 9-hydroxy-9-fluorenecarboxylic acid. The relative strengths for other solvents are estimates based on their ability to act as hydrogen bond donors/acceptors and their polarity.
Non-covalent Interactions in Supramolecular Assemblies
The structure of this compound, with its planar fluorene backbone and a hydrogen-bonding carboxylic acid group, makes it an excellent building block for the construction of well-defined supramolecular assemblies. These assemblies are governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions.
The most prominent non-covalent interaction involving this compound is the formation of a cyclic dimer through intermolecular hydrogen bonds between the carboxylic acid moieties of two molecules. georgiasouthern.edu This is a common and highly stable motif for carboxylic acids in the solid state. X-ray crystallographic studies have confirmed the presence of this centrosymmetric dimer in the crystal structure of this compound. georgiasouthern.edu
In this arrangement, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa. This creates a robust eight-membered ring structure.
The interplay of these various non-covalent interactions is a key focus of crystal engineering, where the predictable nature of these bonds is used to design and synthesize novel solid-state materials with desired properties. By co-crystallizing this compound with other molecules (coformers) that can participate in complementary non-covalent interactions, it is possible to create a wide range of supramolecular assemblies with different architectures and functionalities. For instance, the carboxylic acid group can form strong hydrogen bonds with other functional groups like pyridines or amides, leading to the formation of co-crystals with tailored structures.
The following table summarizes the key non-covalent interactions observed in the supramolecular assemblies of this compound.
| Interaction Type | Description | Role in Supramolecular Assembly |
| Hydrogen Bonding | Interaction between the carboxylic acid groups of two molecules. | Formation of stable cyclic dimers, the primary building block of the crystal structure. |
| π-π Stacking | Attractive interaction between the aromatic fluorene rings of adjacent molecules. | Contributes to the stabilization of the crystal lattice and influences molecular packing. |
| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and the π-electron cloud of a fluorene ring. | Provides additional stability and directionality to the crystal packing. |
Advanced Characterization and Spectroscopic Elucidation of 1 Fluorenecarboxylic Acid and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For 1-Fluorenecarboxylic Acid, various NMR techniques are employed to assign specific proton and carbon resonances, providing a detailed map of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons of the fluorene (B118485) moiety and the aliphatic protons of the methylene (B1212753) bridge. The chemical shifts of the aromatic protons are typically observed in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific positioning of the carboxylic acid group at the 1-position induces a notable electronic effect, causing a downfield shift of the adjacent protons, particularly H-2 and H-8.
The aliphatic protons at the C-9 position of the fluorene backbone typically appear as a singlet around δ 4.0 ppm. The integration of these signals confirms the number of protons in each chemical environment. Furthermore, analysis of the coupling constants (J-values) between adjacent aromatic protons can provide crucial information about their connectivity and spatial relationships, aiding in the unambiguous assignment of each resonance. mnstate.edu
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Aromatic (H-2 to H-8) | 7.0 - 8.5 | Multiplet |
| Aliphatic (H-9) | ~ 4.0 | Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between δ 165 and 185 ppm. oregonstate.edulibretexts.org
The aromatic carbons of the fluorene ring system resonate in the range of δ 120 to 150 ppm. The quaternary carbons, those that are not bonded to any protons (C-1, C-4a, C-4b, C-8a, and the carbon of the carboxylic acid), generally exhibit weaker signals. The aliphatic carbon at the C-9 position is observed further upfield, typically around δ 37 ppm. The precise chemical shifts are influenced by the substitution pattern and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 185 |
| Aromatic (C-1 to C-8a) | 120 - 150 |
| Aliphatic (C-9) | ~ 37 |
While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics in the crystalline state. For polycyclic aromatic carboxylic acids like this compound, ssNMR can be instrumental in characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. acs.orgcsic.es
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signals of the less abundant ¹³C nuclei and provide information about the local environment of each carbon atom in the crystal lattice. rsc.org Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which play a crucial role in determining the packing of molecules in the solid state. rsc.org These studies are vital for understanding the physical properties of the material, including its solubility and melting point.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form. vscht.cz The C=O stretching vibration of the carbonyl group appears as a strong, sharp band typically between 1680 and 1710 cm⁻¹.
The fluorene backbone contributes to several characteristic bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The aromatic C=C stretching vibrations result in a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net The so-called "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands arising from various bending and skeletal vibrations, which are unique to the molecule. scirp.org
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic Ring | C-H stretch | > 3000 | Medium |
| Aliphatic CH₂ | C-H stretch | < 3000 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
FT-IR spectroscopy is a valuable tool for characterizing polymer films and complexes containing this compound. rockymountainlabs.com When incorporated into a polymer matrix, the characteristic vibrational bands of this compound can be identified in the FT-IR spectrum of the resulting film. researchgate.netsemanticscholar.org Changes in the position and intensity of these bands can provide information about the interactions between the carboxylic acid and the polymer. For instance, the formation of hydrogen bonds between the carboxylic acid group and functional groups on the polymer chain can lead to shifts in the O-H and C=O stretching frequencies. scilit.comupi.edu
Similarly, in the case of metal complexes of this compound, FT-IR spectroscopy can confirm the coordination of the carboxylate group to the metal ion. researchgate.net Upon complexation, the C=O stretching band of the carboxylic acid is typically shifted to a lower frequency. zkdx.chmdpi.comeurjchem.com The disappearance of the broad O-H stretching band can also indicate deprotonation and coordination of the carboxylate. These spectral changes provide direct evidence of complex formation and offer insights into the coordination mode of the ligand.
UV-Vis Absorption and Fluorescence Spectroscopy
The electronic transitions and photophysical behavior of this compound and its derivatives are primarily governed by the fluorene moiety, a chromophore known for its characteristic absorption and emission in the ultraviolet and visible regions of the electromagnetic spectrum.
Electronic Transitions and Photophysical Properties
The UV-Vis absorption spectrum of this compound is characterized by transitions involving the π-electrons of the fluorene core. Similar to other fluorene derivatives, its spectrum exhibits multiple absorption maxima. The absorption spectra of fluorene derivatives typically show three main absorption peaks, with two being moderately intense and a third, stronger and broader absorption occurring at shorter wavelengths. These absorptions are attributed to π–π* transitions associated with the fluorenyl fragment. libretexts.org The introduction of substituents onto the fluorene ring can modulate the energy of these transitions, leading to shifts in the absorption maxima. For instance, the electronic spectra of this compound have been studied in various solvents to understand the nature of its electronic transitions.
The photophysical properties of fluorene-based molecules are of significant interest due to their applications in various fields, including organic light-emitting diodes (OLEDs) and fluorescent probes. Fluorene derivatives are known for their good thermal stability and high photoluminescence efficiency. mdpi.com The nature of substituents on the fluorene core can influence the π-conjugation of the molecules and their resulting photophysical properties. mdpi.com
A study on the complexation of folic acid with fluorene using UV absorption spectroscopy revealed shifts in the absorption maxima, indicating interaction between the two molecules. researchgate.net This suggests that the carboxylic acid group in this compound could similarly influence its interaction with other molecules, which would be reflected in its UV-Vis absorption spectrum.
Quenching Experiments for Mechanistic Insights
Fluorescence quenching studies provide valuable insights into the photophysical deactivation pathways of excited molecules. The fluorescence of aromatic hydrocarbons like fluorene can be quenched by various molecules through different mechanisms, including collisional (dynamic) quenching and static quenching. axispharm.com
In dynamic quenching, the excited fluorophore collides with a quencher molecule, leading to non-radiative decay to the ground state. This process is diffusion-controlled and is influenced by factors such as the viscosity of the solvent and temperature. axispharm.com Static quenching, on the other hand, involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. axispharm.com
Common quenchers for aromatic hydrocarbons include oxygen, halide ions, and nitro compounds. axispharm.comedinst.com The mechanism of quenching can be elucidated by analyzing the effect of the quencher on the fluorescence intensity and lifetime of the fluorophore. For instance, dynamic quenching affects both the fluorescence intensity and lifetime, whereas static quenching only reduces the fluorescence intensity without altering the lifetime of the uncomplexed fluorophore. edinst.com
While specific quenching studies on this compound are not detailed in the provided search results, the general principles of fluorescence quenching in aromatic hydrocarbons are applicable. Such experiments could involve titrating a solution of this compound with a known quencher and monitoring the changes in its fluorescence emission. The data can be analyzed using the Stern-Volmer equation to determine the quenching rate constants and to infer the quenching mechanism.
Emission Properties and Quantum Yields
The fluorescence of this compound arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the absorption spectrum. The wavelength of maximum emission and the fluorescence quantum yield are key parameters that characterize the emission properties of a fluorophore.
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com It is a crucial parameter for applications that rely on the intensity of fluorescence. The quantum yield can be determined experimentally by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. horiba.com
The emission properties of fluorene derivatives are influenced by the molecular structure and the surrounding environment. mdpi.com For example, the fluorescence of aromatic compounds with acidic or basic substituents is often pH-dependent. chemguide.co.uk The protonated and unprotonated forms of the molecule can exhibit different emission wavelengths and intensities. chemguide.co.uk Given the carboxylic acid group in this compound, its emission properties are expected to be sensitive to the pH of the medium.
While a specific quantum yield for this compound is not provided in the search results, a study on folic acid complexed with fluorene indicates that complex formation can affect the fluorescence intensity, suggesting that intermolecular interactions can modulate the emission properties. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₁₀O₂), the calculated molecular weight is approximately 210.23 g/mol . nih.govsigmaaldrich.com
The mass spectrum of an aromatic carboxylic acid typically shows a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic ring. youtube.com Common fragmentation pathways for aromatic carboxylic acids involve the loss of neutral fragments from the molecular ion. The fragmentation of carboxylic acid derivatives is often characterized by the cleavage of the bond between the carbonyl carbon and the substituent, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org
For this compound, characteristic fragmentation patterns would include:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z [M - 17]⁺.
Loss of a carboxyl group (•COOH): This would lead to a fragment ion at m/z [M - 45]⁺.
Loss of carbon monoxide (CO): Following the initial fragmentation, further loss of CO from fragment ions is also a common pathway for carbonyl-containing compounds. chemguide.co.uk
The relative abundance of these fragment ions provides valuable information for confirming the structure of the molecule. The analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition.
X-Ray Diffraction for Crystal Structure Determination and Supramolecular Architecture
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction has been employed to elucidate its crystal structure and understand its supramolecular assembly. nih.govsigmaaldrich.comchemicalbook.com
The crystal structure of this compound has been deposited in the Cambridge Structural Database (CSDC) with the deposition number 126509. nih.gov Analysis of the crystal structure reveals that the molecules form centrosymmetric hydrogen-bonded cyclic dimers. sigmaaldrich.comchemicalbook.com This is a common supramolecular synthon for carboxylic acids, where two molecules are held together by two hydrogen bonds between their carboxyl groups. mdpi.com
Single Crystal X-ray Analysis of this compound Derivatives
The study of derivatives of this compound by single-crystal X-ray diffraction allows for a systematic investigation of how different substituents influence the molecular conformation and the supramolecular assembly. iaea.org By introducing various functional groups at different positions of the fluorene ring or by modifying the carboxylic acid group, researchers can tune the intermolecular interactions and, consequently, the crystal packing.
For example, the introduction of bulky substituents can hinder the formation of the typical hydrogen-bonded dimers and lead to alternative supramolecular motifs. mdpi.com Conversely, the incorporation of functional groups capable of forming strong hydrogen bonds can result in the formation of extended one-, two-, or three-dimensional networks. mdpi.com The analysis of the crystal structures of a series of derivatives provides valuable insights into the principles of crystal engineering and the design of functional materials with desired solid-state properties. iaea.orgmdpi.com
Elucidation of Hydrogen Bonding Networks and Packing Arrangements
The primary and sole hydrogen bonding motif observed in the crystal structure of this compound is a centrosymmetric cyclic dimer. nih.govgeorgiasouthern.edu This arrangement involves two molecules of this compound associating through intermolecular hydrogen bonds between their carboxylic acid moieties. Specifically, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa. This reciprocal hydrogen bonding results in the formation of a stable, eight-membered ring system. The carboxyl hydrogen atom is reported to be ordered within this network. nih.govgeorgiasouthern.edu
This cyclic dimer formation is a common and energetically favorable supramolecular synthon for carboxylic acids. The distances within the fluorene core of the molecule are very similar to those observed in fluorene itself. nih.govgeorgiasouthern.edu However, the dihedral angle of the fluorene core is noted to be larger than that in the parent fluorene molecule. nih.govgeorgiasouthern.edu
The following table summarizes key crystallographic data for this compound, providing insight into the unit cell and structural determination.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.324(2) |
| b (Å) | 5.215(1) |
| c (Å) | 18.525(4) |
| β (°) | 94.26(3) |
| Volume (ų) | 994.4(4) |
| Z | 4 |
Data sourced from Acta Crystallographica Section C: Crystal Structure Communications. nih.govgeorgiasouthern.edu
The key geometric parameters of the hydrogen bonds forming the cyclic dimer are presented in the table below. These distances and angles are characteristic of strong hydrogen bonding interactions.
Table 2: Hydrogen Bond Geometry for this compound
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| O—H···O | N/A | N/A | 2.642 | N/A |
D: Donor atom, A: Acceptor atom. Specific bond lengths and angles for D-H and H-A were not detailed in the abstract, but the O···O distance is provided. researchgate.net
Computational and Theoretical Studies of 1 Fluorenecarboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These first-principles approaches solve the electronic Schrödinger equation to determine a molecule's energy, electron distribution, and other related characteristics.
Quantum chemical calculations are widely used to predict spectroscopic properties. DFT methods, particularly with functionals like B3LYP, have been shown to be accurate in predicting the vibrational frequencies and modes of fluorene (B118485) and its derivatives. researchgate.net The electronic structure of fluorene derivatives has been successfully investigated using DFT, explaining how the introduction of different functional groups can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn affects their UV-vis absorption spectra. researchgate.net
Calculations can determine the frequencies of normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. libretexts.org For a non-linear molecule like 1-fluorenecarboxylic acid, which consists of 26 atoms (C14H10O2), there are 3N-6, or 72, expected normal vibrational modes. libretexts.org These calculations not only predict the frequency of each vibration but also describe the specific atomic motions involved, such as C-H stretching, C=C aromatic ring stretching, and the characteristic modes of the carboxylic acid group, including O-H stretching and C=O carbonyl stretching. libretexts.orgresearchgate.net
Table 1: Representative Predicted Vibrational Modes for Carboxylic Acid and Fluorene Moieties This table is illustrative of typical results from DFT calculations on aromatic carboxylic acids.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description of Atomic Motion |
|---|---|---|
| O-H Stretch | ~3500 - 3700 | Stretching of the hydroxyl bond in the carboxyl group. |
| Aromatic C-H Stretch | ~3000 - 3100 | Stretching of the carbon-hydrogen bonds on the fluorene ring. |
| C=O Stretch | ~1700 - 1780 | Stretching of the carbonyl double bond in the carboxyl group. |
| Aromatic C=C Stretch | ~1450 - 1600 | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |
| In-plane O-H Bend | ~1200 - 1440 | Bending motion of the hydroxyl group within the plane of the carboxyl group. |
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and determining their relative energies. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the carboxylic acid group to the fluorene ring. Quantum chemical calculations can map the potential energy surface as a function of this rotation to locate the energy minima, which correspond to stable conformers. researchgate.net
Similar to other carboxylic acids, the carboxyl group of this compound can exist in different planar arrangements, often referred to as syn and anti conformations, related to the orientation around the C-O single bond. nih.gov Ab initio calculations on simple carboxylic acids have shown that the syn conformer is often significantly favored in the gas phase, but this energy difference can be reduced in a solvent environment. nih.gov For this compound, calculations would determine the most stable orientation of the -COOH group relative to the bulky fluorene backbone, identifying the global energy minimum structure.
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, a minimum energy path can be determined. youtube.com The highest point along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. youtube.com
For reactions involving this compound, such as esterification or amidation, quantum chemical calculations can model the geometry and energy of the transition state. Methods like relaxed surface scans or more advanced techniques such as the nudged elastic band (NEB) method can be employed to locate the transition state geometry. youtube.com Subsequent frequency calculations are used to confirm the nature of the transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com These calculations provide crucial insights into the reaction's feasibility and kinetics.
Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, frequently resulting in the formation of cyclic dimers, especially in the solid state and in nonpolar solvents. georgiasouthern.edu Quantum chemistry provides a direct way to quantify the strength of these interactions by calculating the binding energy of the dimer. The binding energy (ΔE) is calculated as the difference between the energy of the optimized dimer complex and the sum of the energies of two isolated, optimized monomer molecules.
High-level ab initio methods like Coupled Cluster theory with singles, doubles, and perturbative triples [CCSD(T)] are considered the gold standard for accurately calculating non-covalent interaction energies. mdpi.com More computationally efficient DFT methods, especially those including dispersion corrections (e.g., B3LYP-D3), are also widely used and can provide reliable binding energy estimates. mdpi.com For a related compound, 9-hydroxy-9-fluorenecarboxylic acid, the binding energy of its dimer with a single water molecule was experimentally determined to be 2975 ± 30 cm⁻¹, a value that serves as a benchmark for assessing the accuracy of different quantum chemical calculation methods. nih.govaip.org
Table 2: Comparison of Computational Methods for Dimerization Energies This table presents a general comparison of common methods used for such calculations.
| Computational Method | Relative Cost | General Accuracy for Non-covalent Interactions |
|---|---|---|
| DFT (e.g., B3LYP) | Moderate | Fair; Requires dispersion correction (e.g., -D3) for accuracy. |
| DFT with dispersion (e.g., ωB97X-D) | Moderate | Good to Very Good. |
| MP2 (Møller-Plesset 2nd order) | High | Good; Can overestimate dispersion in some cases. |
| CCSD(T) | Very High | Excellent (Gold Standard). Often used for benchmarking. |
Molecular Modeling and Dynamics Simulations
While quantum mechanics excels at describing individual molecules or small clusters, molecular modeling and dynamics simulations are used to explore the behavior of larger systems containing hundreds or thousands of molecules over time.
Molecular dynamics (MD) simulations are a powerful technique for investigating how molecules interact and organize into larger, ordered structures, a process known as self-assembly. armchemfront.com For this compound, two primary non-covalent interactions would govern its assembly: hydrogen bonding between the carboxylic acid groups and π-stacking of the aromatic fluorene rings. nih.gov
In an MD simulation, molecules are treated using a classical force field, which defines the potential energy of the system as a function of atomic positions. The simulation evolves the system over time by solving Newton's equations of motion, allowing for the observation of dynamic processes like aggregation and structural formation. nih.gov Simulations of fluorenyl-containing molecules, such as Fmoc-conjugated peptides, have demonstrated that the fluorenyl groups are crucial drivers of self-assembly into nanofibers, primarily through π-stacking interactions. nih.gov Coarse-grained molecular dynamics simulations, which simplify the atomic representation to study longer timescale phenomena, can also be used to predict the final morphologies of self-assembled structures. figshare.com Such simulations could predict whether this compound is likely to form fibers, sheets, or other supramolecular architectures under various conditions. figshare.com
Computational and Theoretical Insights into this compound
A detailed examination of the computational and theoretical studies of this compound reveals significant insights into its molecular structure and electronic properties. Through the application of quantum chemical calculations, researchers have been able to predict its spectroscopic behavior and analyze its electronic characteristics, providing a deeper understanding of this complex organic compound.
Prediction of Spectroscopic Signatures
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting the spectroscopic signatures of this compound, including its vibrational and electronic spectra. These theoretical calculations provide a powerful tool for interpreting experimental data and understanding the fundamental molecular vibrations and electronic transitions.
It is anticipated that a similar computational approach for this compound would yield a detailed theoretical vibrational spectrum. The calculations would likely predict the characteristic stretching and bending vibrations of the fluorene ring system, as well as the distinctive modes associated with the carboxylic acid functional group. For example, the O-H stretching vibration of the carboxylic acid would be expected at a high frequency, while the C=O stretching vibration would appear in the characteristic carbonyl region of the IR spectrum. The various C-H and C-C stretching and bending modes of the fluorene backbone would also be predicted, providing a complete theoretical vibrational fingerprint of the molecule.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) calculations are a standard method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. Such calculations for this compound would identify the primary electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths. These transitions would likely involve the π-electron system of the fluorene core, with modifications induced by the carboxylic acid substituent.
Band Gap Determination and Electronic Structure Analysis
The electronic structure of this compound has been a subject of theoretical investigation, particularly focusing on the determination of its band gap and the analysis of its frontier molecular orbitals. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule.
A study investigating the interface electronic properties of this compound (also referred to as FC-1) adsorbed on a Cu(110) surface utilized first-principles calculations to understand the molecule's electronic behavior. researchgate.net This research indicated that both the molecular orbitals and the valence band of the copper substrate are significantly altered upon adsorption. The study suggests that this compound chemically bonds to the copper surface through a process of charge donation and back-donation involving the LUMO and HOMO of the molecule. researchgate.net
While this study focuses on the adsorbed state, it provides valuable information about the frontier orbitals of this compound. The HOMO and LUMO are central to its reactivity and its ability to interact with other materials. The energy gap between these orbitals dictates the energy required to excite an electron from the ground state to the first excited state and is a key factor in determining the material's potential applications in electronic devices.
Further computational analysis, such as the generation of a Molecular Electrostatic Potential (MEP) map, would offer a visual representation of the charge distribution within the this compound molecule. The MEP map would highlight the electron-rich and electron-deficient regions, providing insights into its intermolecular interactions and reactive sites. Typically, the oxygen atoms of the carboxylic acid group would be expected to be regions of high negative electrostatic potential, while the hydrogen atom of the hydroxyl group would be a region of positive potential.
Advanced Applications of 1 Fluorenecarboxylic Acid in Materials Science and Catalysis
Applications in Advanced Polymeric Materials
1-Fluorenecarboxylic acid and its derivatives serve as crucial building blocks in the synthesis of advanced polymeric materials, leveraging the unique photophysical and electronic properties of the fluorene (B118485) core. The rigid, planar, and aromatic nature of the fluorene moiety, combined with the functional handle of the carboxylic acid group, allows for its incorporation into various polymer architectures, leading to materials with tailored functionalities for cutting-edge applications in electronics and photonics.
Photoinitiator in Photopolymerization Systems
While this compound itself is not a primary photoinitiator, its structure is integrated into more complex molecules to create highly efficient photoinitiating systems for visible light photopolymerization. A notable example is the synthesis of thioxanthone-fluorenecarboxylic acid (TX-FLCOOH), a derivative that combines the photosensitizing properties of thioxanthone with the chromophoric nature of fluorene. researchgate.netnih.gov
This rationally designed molecule functions as a visible light absorbing, oil-soluble photoinitiator. researchgate.netnih.gov The fluorene group extends the conjugation of the thioxanthone moiety, shifting its absorption to longer wavelengths in the visible spectrum. nih.gov Upon exposure to light, the excited triplet state of the thioxanthone part of the molecule can abstract a hydrogen atom, either intramolecularly from the fluorene carboxylic acid portion or intermolecularly from a co-initiator or monomer, to generate free radicals. nih.gov These radicals then initiate the polymerization of monomers like methyl methacrylate (MMA) and trimethylolpropane triacrylate (TMPTA). nih.gov
Research has shown that TX-FLCOOH is more effective at initiating polymerization than the parent thioxanthone molecule, both with and without a co-initiator. nih.gov This enhanced efficiency makes it a promising candidate for applications requiring curing with visible light sources, such as in dental formulations and 3D printing. researchgate.net
Components in Conjugated Polymers for Electronic and Optical Applications
The fluorene ring system is a cornerstone in the design of π-conjugated polymers for organic electronics due to its high photoluminescence quantum yield, good thermal stability, and excellent charge transport characteristics. fao.org By incorporating this compound or its derivatives into polymer backbones, the electronic and optical properties of the resulting materials can be precisely tuned. These polymers are extensively used as the emissive layer in organic light-emitting diodes (OLEDs).
Polyfluorenes (PFs) are known for their strong blue emission, a challenging color to achieve with stability in OLEDs. The delocalized π-electron system along the polymer chain allows for efficient radiative recombination of charge carriers, leading to light emission. rsc.org The properties of these polymers, such as their HOMO/LUMO energy levels and emission wavelengths, can be modified by copolymerizing fluorene units with other aromatic monomers. This strategy allows for the tuning of emission colors across the visible spectrum, from blue to green, yellow, and red. For instance, copolymers of fluorene with dicyanostilbene can produce yellow-green light, while those with 9,10-dicyanophenanthrene emit in the greenish-blue region. fao.org
The performance of fluorene-based polymers in OLEDs is summarized in the table below, showcasing how structural modifications can influence device characteristics.
| Polymer System | Emission Color | Maximum Brightness (cd/m²) | Maximum Efficiency (cd/A) |
| Fluorene-Benzotriazole (SP3) | Greenish-Yellow | 1001 | 0.33 |
| Fluorene-Benzotriazole with Thiophene Linker (TP2) | Bright Yellow | 243 | 1.38 |
| Polyfluorene with 3,5-difluoro-1,4-phenylene | Blue | 2830 | 0.5 |
This table is generated based on data from various research findings. fao.orgnih.gov
Development of Electrochromic Devices
Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This capability makes them ideal for applications like smart windows, displays, and mirrors. Polymers derived from fluorenecarboxylic acid have demonstrated significant potential in this field.
Specifically, Poly(9-fluorenecarboxylic acid) (PFCA) has been synthesized via electrochemical oxidation. rsc.org The resulting polymer film can be deposited on a conductive substrate like indium tin oxide (ITO) and exhibits reversible electrochromic behavior. Structural analysis indicates that the polymerization occurs at the 2 and 7 positions of the fluorene ring, creating a conjugated polymer backbone. rsc.org
The PFCA film can be reversibly cycled between 0.0 V and 1.2 V. In its neutral state, the material is transparent, and upon oxidation, it becomes dark blue. rsc.org This distinct color change provides good contrast for device applications. An electrochromic device constructed with PFCA demonstrates this transparent-to-dark blue transition and possesses a good open-circuit memory, meaning it retains its color state for a period after the power is turned off. rsc.org
| Property | Value |
| Polymer | Poly(9-fluorenecarboxylic acid) (PFCA) |
| Neutral State Color | Transparent |
| Oxidized State Color | Dark Blue |
| Switching Voltage | 0.0 V to 1.2 V |
| Key Feature | Good open-circuit memory |
This table summarizes the electrochromic properties of PFCA. rsc.org
Role in Supramolecular Chemistry and Host-Guest Systems
The rigid structure of this compound, combined with its capacity for hydrogen bonding via the carboxylic acid group, makes it a valuable component in the field of supramolecular chemistry. It can self-assemble or co-assemble with other molecules to form ordered, non-covalent structures capable of recognizing and encapsulating guest molecules.
Construction of Columnar Host Systems
This compound has been successfully used to create a two-component columnar host system through co-crystallization with a chiral amine, racemic (rac)-2-amino-1,2-diphenylethanol. In this system, the achiral this compound and the racemic amine interact to form a well-defined, ordered structure in the solid state. This assembly creates channels or columns that can accommodate various small guest molecules. The inclusion of different guest molecules can induce changes in the host system, demonstrating a molecular-level response.
Enantioselective Inclusion Phenomena
The columnar host system formed by this compound and rac-2-amino-1,2-diphenylethanol exhibits a fascinating property known as guest-dependent spontaneous resolution. Spontaneous resolution is a process where a racemic mixture crystallizes into separate crystals of the pure enantiomers. In this host-guest system, the inclusion of specific guest molecules into the columnar structure triggers the spontaneous resolution of the racemic amine component.
This phenomenon represents a form of enantioselective recognition. The host lattice, upon including a guest, preferentially organizes itself in a chiral manner, leading to the separation of the R- and S-enantiomers of the 2-amino-1,2-diphenylethanol into different crystal domains. The specific outcome is dependent on the nature of the included guest molecule, making this a sophisticated example of chiral information transfer in a supramolecular assembly. This behavior is also linked to changes in the fluorescence properties of the system, providing a potential mechanism for the chiral sensing of guest molecules.
Hydrogen-Bonding Motifs in Self-Assembly
The process of molecular self-assembly, wherein molecules spontaneously associate to form larger, ordered structures, is fundamentally governed by non-covalent interactions. ias.ac.in In the case of carboxylic acids, hydrogen bonding is a primary directional force that dictates the resulting supramolecular architecture. mie-u.ac.jpnih.gov The carboxylic acid functional group, which contains both a hydrogen bond donor (-OH) and acceptor (C=O), is a particularly robust synthon for creating and maintaining order in the solid state. nih.gov
For this compound, crystallographic studies have revealed that the sole hydrogen-bonding motif is the formation of a cyclic dimer. In this arrangement, two molecules are linked across a center of symmetry by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This dimeric structure is a common and highly stable motif for simple carboxylic acids, effectively creating a larger, centrosymmetric building unit that then packs into the crystal lattice. nih.gov The process is enthalpically favorable, overcoming the entropic penalty of association to produce the most thermodynamically stable aggregated species. ias.ac.inmie-u.ac.jp This predictable hydrogen-bonding behavior is crucial for its use in crystal engineering, where control over molecular arrangement is paramount.
Ligand in Coordination Compounds and Metal-Organic Frameworks (MOFs)
The carboxylate group of this compound can be deprotonated to act as a versatile ligand, coordinating to metal ions to form coordination compounds and extended structures like metal-organic frameworks (MOFs). The rigid, aromatic fluorene backbone combined with the coordinating carboxylate group makes it an attractive building block for creating robust, functional materials. rsc.orgbohrium.comresearchgate.net MOFs constructed from such organic linkers are a class of crystalline, porous materials with ultrahigh surface areas and tunable properties, making them suitable for applications in gas storage, catalysis, and sensing. rsc.org
Synthesis of Oxo-Titanium Clusters with this compound Ligands
Titanium-oxo clusters (TOCs) are discrete, nanoscale molecules with a core of titanium and oxygen atoms, stabilized by surface ligands. Carboxylate ligands are frequently used to cap the surface of these clusters, influencing their structure, solubility, and reactivity. The synthesis of TOCs featuring carboxylate ligands like 1-fluorenecarboxylate generally proceeds via a one-pot solvothermal strategy. nih.gov
This method typically involves the reaction of a titanium precursor, such as titanium(IV) isopropoxide (Ti(OiPr)₄), with the carboxylic acid in a suitable solvent like isopropanol. nih.gov The mixture is sealed in an autoclave and heated for several days, during which the hydrolysis and condensation of the titanium precursor, guided by the coordinating carboxylate ligands, leads to the formation of well-defined crystalline cluster products. nih.govresearchgate.net For example, researchers have successfully synthesized cyclic Ti-oxo clusters using various monocarboxylic acids and dumbbell-shaped clusters using dicarboxylic acids, demonstrating the versatility of this synthetic approach. nih.govnih.gov
Influence of Ligand Type on Photocatalytic Activity and Band Gap
The organic ligand in titanium-based MOFs and TOCs plays a critical role in determining the material's electronic structure and, consequently, its photocatalytic properties. researchgate.netfigshare.com The light absorption in these materials often arises from ligand-to-metal charge transfer (LMCT) transitions. nih.gov By modifying the organic ligand, it is possible to engineer the material's band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Introducing ligands with extended π-conjugation or specific functional groups can shift the material's light absorption from the UV into the visible region, narrowing the band gap and enhancing its efficiency as a photocatalyst under solar irradiation. researchgate.netresearchgate.net For instance, studies on titanium-oxo clusters have shown that using a sulfur-containing heterocyclic dicarboxylate ligand (2,5-thiophenedicarboxylic acid) results in a smaller optical band gap compared to a cluster with a simple aromatic ligand like terephthalic acid. nih.gov Similarly, in zirconium-based MOFs, substituting the standard linker with ligands containing electron-donating (-NH₂) or electron-withdrawing (-NO₂) groups has been shown to decrease the band gap significantly. arxiv.org The rigid, aromatic system of the fluorene moiety in this compound contributes to the electronic structure of the resulting framework, and its properties can be compared with other ligands to understand this influence.
| Material Type | Organic Ligand | Band Gap (eV) | Reference |
|---|---|---|---|
| Titanium-Oxo Cluster | 2,5-Thiophenedicarboxylic acid (Thdc) | 2.37 | nih.gov |
| Titanium-Oxo Cluster | Terephthalic acid | 2.52 | nih.gov |
| Zirconium MOF (UiO-66) | 1,4-Benzendicarboxylate (H-BDC) | 3.64 | arxiv.org |
| Zirconium MOF (UiO-66) | 2-Nitro-1,4-benzenedicarboxylate (NO₂-BDC) | 2.92 | arxiv.org |
| Zirconium MOF (UiO-66) | 2-Amino-1,4-benzenedicarboxylate (NH₂-BDC) | 2.76 | arxiv.org |
Other Emerging Material Applications
Building Block for Functional Organic Compounds
This compound serves as a valuable building block in organic synthesis and materials science. cymitquimica.commdpi.com Organic building blocks are functionalized molecules that act as the fundamental components for the bottom-up assembly of more complex molecular architectures. mdpi.com The fluorene core provides a rigid, planar, and often fluorescent scaffold, while the carboxylic acid group offers a reactive handle for a variety of chemical transformations, including amidation and esterification, or for incorporation into larger polymeric structures. cymitquimica.com Aromatic carboxylic acids are widely used as building blocks for designing functional materials, including coordination polymers and other supramolecular assemblies, due to their thermal stability and versatile binding capabilities. mdpi.com The intrinsic properties of the fluorene unit, such as its photophysical characteristics, can be imparted to the larger materials synthesized from it. researchgate.net
Use in Development of Advanced Photorefractive Materials
The fluorene structural motif is a key component in the design of advanced photorefractive materials. Photorefractive materials are compounds that exhibit a reversible change in their refractive index upon exposure to light. This property is crucial for applications in dynamic holography, optical data storage, and optical processing.
A prominent example of a fluorene derivative used in this field is 2,4,7-trinitro-9-fluorenone (TNF). mdpi.com TNF is widely employed as a sensitizer (B1316253) molecule in photorefractive polymer composites. When combined with a charge-transporting polymer, such as poly(N-vinylcarbazole) (PVK), TNF forms a charge-transfer complex that is sensitive to visible light. mdpi.com Upon illumination, this complex generates charge carriers, which migrate through the polymer and become trapped, establishing a space-charge field that modulates the material's refractive index. The shared fluorene core in molecules like this compound suggests their potential as platforms for the development of new functional molecules for photorefractive and other optoelectronic applications.
Environmental Transformation and Degradation Pathways Academic Chemical Perspective
Role as a Metabolite in Environmental Degradation of Polycyclic Aromatic Hydrocarbons (PAHs)
1-Fluorenecarboxylic acid and its oxygenated derivatives are recognized as key intermediates in the microbial breakdown of higher molecular weight PAHs, particularly the four-ring compound fluoranthene (B47539). Their formation represents a critical step in the mineralization of these persistent organic pollutants.
The biodegradation of fluoranthene by a diverse range of microorganisms, including bacteria and fungi, frequently proceeds through intermediates based on the fluorene-1-carboxylic acid structure. Research has shown that the initial enzymatic attack on the fluoranthene molecule often occurs at the C1, C2, and C3 positions.
Specifically, microbial degradation is commonly initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring system. This leads to the cleavage of one of the benzene (B151609) rings of fluoranthene, forming metabolites such as 9-fluorenone-1-carboxylic acid . mdpi.com This compound has been identified as a significant intermediate in fluoranthene metabolism by various bacterial strains, including Mycobacterium and Pasteurella species, and fungi such as Trichoderma lixii and Talaromyces pinophilus. mdpi.comnih.gov
In addition to the 9-oxo derivative, 9-hydroxy-1-fluorenecarboxylic acid has also been identified as a metabolite in the degradation of fluoranthene by Mycobacterium sp. strain PYR-1. nih.govasm.org The formation of these compounds underscores the importance of the fluorene-1-carboxylic acid backbone as a central structural motif in the catabolism of fluoranthene. While this compound itself (lacking the C-9 ketone or hydroxyl group) is not commonly reported as a primary metabolite, its formation could be postulated through the biological reduction of these initial intermediates.
Once formed, 9-fluorenone-1-carboxylic acid does not typically accumulate in the environment but undergoes further microbial degradation. A key transformation is the decarboxylation (removal of the carboxyl group) to yield 9-fluorenone . mdpi.com Subsequent enzymatic reactions lead to the cleavage of the fluorene (B118485) ring system itself, breaking it down into smaller, less complex molecules that can be funneled into central metabolic pathways.
Detailed studies have identified several downstream degradation products, indicating a progressive breakdown of the tricyclic fluorene structure. These findings are crucial for understanding the complete mineralization pathway of fluoranthene.
| Degradation Product | Precursor Metabolite | Microorganism(s) | Reference |
|---|---|---|---|
| 9-Fluorenone | 9-Fluorenone-1-carboxylic acid | Pasteurella sp. IFA, Mycobacterium sp. PYR-1, Trichoderma lixii | mdpi.com |
| Phthalic acid | 9-Fluorenone-1-carboxylic acid | Armillaria sp. F022, Mycobacterium sp. PYR-1 | mdpi.comnih.gov |
| Benzene-1,2,3-tricarboxylic acid | 9-Fluorenone-1-carboxylic acid | Armillaria sp. F022, Trichoderma lixii | mdpi.com |
| 2-Carboxybenzaldehyde | Fluoranthene (via fluorenone derivatives) | Mycobacterium sp. PYR-1 | nih.gov |
| Benzoic acid | Fluoranthene (via fluorenone derivatives) | Mycobacterium sp. PYR-1, Trichoderma lixii | mdpi.comnih.gov |
The proposed pathways generally involve:
Initial Dioxygenation : The process is initiated by ring-hydroxylating dioxygenases , which attack the C-1, C-2 or C-2, C-3 bonds of fluoranthene. This step is critical as it destabilizes the aromatic system.
Ring Fission : The resulting cis-dihydrodiol intermediate undergoes further enzymatic action, leading to meta-cleavage of the aromatic ring. mdpi.com
Formation of Fluorenone Carboxylic Acids : A series of subsequent reactions, including oxidation and cleavage, results in the formation of 9-fluorenone-1-carboxylic acid. mdpi.com
Decarboxylation and Further Degradation : As noted previously, 9-fluorenone-1-carboxylic acid can be decarboxylated to 9-fluorenone. The degradation of the fluorene core itself is proposed to proceed through pathways analogous to those for biphenyl (B1667301) or phthalate, involving further hydroxylation and ring cleavage that ultimately leads to metabolites like benzoic acid, which can enter the ß-Ketoadipate pathway . mdpi.com
Chemical Mechanisms of Environmental Transformation
In addition to biological degradation, this compound is subject to abiotic transformation processes in the environment. These chemical reactions are primarily driven by sunlight and the presence of environmental oxidants.
Sunlight can provide the energy needed to transform PAHs and their derivatives. While specific data on this compound is limited, the photochemical behavior of the parent compound, fluorene, provides a strong model for its likely fate.
The photodegradation of fluorene in aqueous solutions under UV irradiation leads to the formation of numerous products. nih.gov Key transformations include:
Oxidation at C-9 : A primary photochemical reaction is the oxidation of the methylene (B1212753) bridge (C-9 position) to form 9-fluorenone . nih.gov This suggests that this compound would be photochemically converted to 9-fluorenone-1-carboxylic acid.
Hydroxylation : The formation of various hydroxy derivatives (e.g., 2-hydroxyfluorene, 3-hydroxyfluorene) is a major pathway. nih.gov This indicates that direct hydroxylation of the aromatic rings of this compound by photochemically generated reactive oxygen species is a probable transformation.
Ring Cleavage : More extensive irradiation can lead to the cleavage of the aromatic rings. For instance, 2-biphenyl carboxylic acid has been identified as a photoproduct of fluorene, implying the breaking of the five-membered ring. nih.gov
These reactions highlight that photochemical processes likely contribute to the transformation of this compound in sunlit surface waters and on atmospheric particles, primarily through oxidation and hydroxylation.
Reaction with Hydroxyl Radicals (•OH) : The hydroxyl radical is a highly reactive, non-selective oxidant that is a primary driver of organic pollutant degradation in the atmosphere and in aquatic systems (e.g., in advanced oxidation processes). Although specific rate constants for this compound are not widely reported, the mechanism would involve the electrophilic addition of •OH to the electron-rich aromatic rings, forming hydroxy-fluorenecarboxylic acid isomers. These adducts can undergo further reactions, potentially leading to ring-opening.
Ozonolysis : Ozone (O₃) is a strong oxidant present in the atmosphere and used in water treatment. Ozonolysis reactions typically involve the cleavage of unsaturated carbon-carbon bonds. wikipedia.orgbyjus.com In the case of this compound, ozone would attack the aromatic rings, leading to the formation of a primary ozonide, followed by rearrangement and cleavage to yield a mixture of aldehydes, ketones, and further carboxylic acids as the rings are broken apart. masterorganicchemistry.comorganicchemistrytutor.com
Oxidation by Metal Oxides : Naturally occurring minerals, particularly manganese oxides (e.g., birnessite), are known to act as powerful oxidants in soils and sediments. osti.gov These minerals can facilitate the oxidation of organic compounds at the mineral-water interface. It is plausible that this compound could be oxidized by electron transfer to manganese (IV/III) oxides, a process that would be particularly relevant in anoxic or sub-oxic sediments.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For 1-Fluorenecarboxylic Acid, research is moving beyond traditional synthetic methods towards more selective and sustainable alternatives.
Palladium-catalyzed cross-coupling reactions have shown promise in the synthesis of various fluorene (B118485) derivatives. organic-chemistry.orghanspub.org Future research could focus on adapting these methods for the direct and selective carboxylation of the fluorene C1 position, potentially lowering the environmental impact compared to classical multi-step syntheses. The development of novel palladium catalysts, perhaps featuring specifically designed ligands, could enhance catalytic activity and selectivity, leading to higher yields and reduced waste. nih.govresearchgate.net
Furthermore, the principles of green chemistry are increasingly being applied to organic synthesis. researchgate.netscientificupdate.comoulu.fimdpi.comnih.gov Biocatalysis, for instance, offers a highly selective and environmentally friendly approach. Researchers are exploring the use of enzymes, such as lipases, to catalyze the synthesis of fluorene derivatives. thieme-connect.comresearchgate.net Future investigations could focus on identifying or engineering enzymes that can directly carboxylate fluorene at the C1 position with high specificity.
Another promising avenue is the use of bifunctional ionic liquids as catalysts. These compounds can be designed to have both acidic and other functional groups, allowing for tailored catalytic activity in reactions such as the synthesis of fluorene-containing bisphenols. scispace.comrsc.org Research into designing specific ionic liquids for the synthesis of this compound could lead to more efficient and recyclable catalytic systems.
A comparative analysis of different synthetic routes can be facilitated by employing green chemistry metrics. researchgate.netscientificupdate.comoulu.fimdpi.comnih.gov These metrics, such as atom economy, E-factor, and process mass intensity, provide a quantitative assessment of the environmental footprint of a chemical process. Future synthetic work on this compound should incorporate these metrics to guide the development of truly sustainable methodologies.
Advanced Computational Design of Functional Derivatives
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in the rational design of molecules with tailored properties. utm.myresearchgate.netmdpi.com For this compound, computational modeling can predict the electronic, optical, and chemical properties of its derivatives, guiding synthetic efforts towards molecules with specific functionalities.
DFT studies can be employed to investigate the impact of various substituents on the fluorene core of this compound. indexcopernicus.comresearchgate.net By calculating parameters such as HOMO-LUMO energy gaps, dipole moments, and absorption spectra, researchers can screen potential derivatives for applications in optoelectronics, such as Organic Light-Emitting Diodes (OLEDs). indexcopernicus.comresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the fluorene ring can be computationally modeled to predict their effect on the emission color and efficiency of potential OLED materials.
These computational approaches can also be used to design this compound derivatives with enhanced two-photon absorption cross-sections, a key property for applications in bioimaging and photodynamic therapy. elsevierpure.com Furthermore, in silico screening can aid in the design of derivatives with specific binding affinities for biological targets, opening up possibilities in drug discovery.
The following table summarizes key computational parameters that can be used to guide the design of functional this compound derivatives:
| Computational Parameter | Predicted Property | Potential Application |
| HOMO-LUMO Gap | Electronic band gap, color of emitted light | OLEDs, organic photovoltaics |
| Dipole Moment | Polarity, solubility, intermolecular interactions | Material processing, self-assembly |
| Absorption Spectrum | Wavelength of light absorption | Light-harvesting materials, photosensitizers |
| Two-Photon Absorption Cross-Section | Efficiency of simultaneous absorption of two photons | Bioimaging, photodynamic therapy |
| Binding Affinity | Strength of interaction with a biological target | Drug discovery, biosensors |
Integration into Multifunctional Advanced Materials Systems
The unique structural and electronic properties of this compound make it an attractive building block for the construction of multifunctional advanced materials. Its rigid, planar fluorene core provides a robust scaffold, while the carboxylic acid group offers a versatile handle for incorporation into larger systems.
One of the most promising areas is the use of this compound and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. dntb.gov.uascienceopen.comnih.govrsc.org These materials, which consist of metal ions or clusters connected by organic ligands, can exhibit high porosity, large surface areas, and tunable properties. By carefully selecting the metal centers and modifying the this compound linker, researchers can design MOFs with tailored functionalities for applications in gas storage, separation, catalysis, and chemical sensing. dntb.gov.uascienceopen.comnih.gov For example, MOFs incorporating this compound could be designed to selectively adsorb and detect specific environmental pollutants.
Furthermore, this compound can be incorporated into polymers to create materials with enhanced thermal, mechanical, and optoelectronic properties. The rigid fluorene unit can improve the thermal stability and charge transport characteristics of conjugated polymers, making them suitable for use in organic field-effect transistors and photovoltaic devices. The carboxylic acid group can be used to anchor the polymer to surfaces or to introduce further functionality through post-polymerization modification.
Deeper Mechanistic Understanding of Complex Reactivity and Photochemistry
A fundamental understanding of the reaction mechanisms and photochemical behavior of this compound is crucial for its effective utilization in advanced applications. While the general reactivity of carboxylic acids and fluorene is known, the interplay between these two functional groups can lead to complex and interesting chemical transformations.
Mechanistic studies, both experimental and computational, are needed to elucidate the pathways of various reactions involving this compound. For instance, understanding the mechanism of its metabolic activation is important for assessing its biological activity and potential toxicity. dntb.gov.ua Isotopic labeling studies, kinetic analysis, and computational modeling can provide valuable insights into the transition states and intermediates involved in these processes. mdpi.com
The photophysical properties of this compound and its derivatives are also of great interest. elsevierpure.com Time-resolved spectroscopy and quantum chemical calculations can be used to investigate the excited-state dynamics, including fluorescence, phosphorescence, and intersystem crossing. A deeper understanding of these processes is essential for the design of efficient fluorescent probes and OLED emitters. For example, understanding the factors that influence the fluorescence quantum yield and lifetime can guide the development of brighter and more stable fluorescent labels for bioimaging.
Exploration of New Applications in Emerging Technologies
The unique combination of properties offered by this compound and its derivatives opens up a wide range of possibilities for their use in emerging technologies.
In the field of optoelectronics, fluorene-based materials are already being explored for use in OLEDs due to their high photoluminescence quantum yields and good charge carrier mobility. mdpi.comtci-thaijo.orgjmaterenvironsci.comresearchgate.net Future research could focus on developing novel this compound derivatives with tailored emission colors, improved efficiency, and longer operational lifetimes for next-generation displays and solid-state lighting. The carboxylic acid group could be utilized to improve the processability of these materials or to anchor them to electrode surfaces, enhancing device performance and stability. mdpi.com
The fluorescent properties of this compound derivatives also make them promising candidates for the development of chemical sensors and biosensors. nih.govmdpi.comnih.govsigmaaldrich.com By functionalizing the fluorene core with specific recognition elements, it is possible to create probes that exhibit a change in their fluorescence upon binding to a target analyte. For example, a this compound derivative could be designed to selectively bind to a particular metal ion or biomolecule, allowing for its sensitive and selective detection. nih.gov
Furthermore, the ability to incorporate this compound into MOFs opens up applications in areas such as targeted drug delivery and controlled release. The porous nature of MOFs can be used to encapsulate drug molecules, while the functionality of the this compound linker can be tailored to control the release of the drug in response to specific stimuli, such as a change in pH.
Q & A
Q. What are the key physical and chemical properties of 1-Fluorenecarboxylic Acid relevant to experimental design?
this compound (CAS 6276-03-5) is a polycyclic aromatic carboxylic acid with a molecular formula of C₁₄H₁₀O₂ and a molecular weight of 210.23 g/mol. Key properties include:
- Melting Point : 246–248°C (lit.), indicating thermal stability for high-temperature reactions .
- Boiling Point : 413.3±24.0°C at 760 mmHg, suggesting volatility under reduced pressure .
- Storage : Requires protection from light and moisture, with recommended storage in sealed containers under inert conditions to prevent degradation .
- Density : 1.3±0.1 g/cm³, useful for solubility studies in polar/nonpolar solvents .
These properties guide experimental setups, such as solvent selection (e.g., DMF or THF for solubility) and reaction temperature controls.
Q. How is this compound synthesized and characterized in laboratory settings?
Synthesis :
- Oxidation of Fluorene Derivatives : Fluorene is functionalized via Friedel-Crafts acylation followed by oxidation using KMnO₄ or CrO₃ under acidic conditions to yield the carboxylic acid .
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Characterization : - Spectroscopy : ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.5 ppm; carbonyl carbon at ~170 ppm) and IR (C=O stretch at ~1680–1720 cm⁻¹) confirm structure .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>97% by area normalization) .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Q. What analytical techniques are used to confirm the purity and structure of this compound?
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition patterns (onset ~250°C) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 210.23 confirms molecular weight .
- Elemental Analysis : Validates C, H, and O composition (±0.3% tolerance) .
Advanced Research Questions
Q. How do reaction conditions influence the stability and reactivity of this compound in organic syntheses?
- pH Sensitivity : The carboxylic acid group (pKa ~4.5) undergoes deprotonation in basic media, enhancing nucleophilic reactivity for esterification/amidation .
- Thermal Stability : Decomposition above 250°C limits high-temperature applications; inert atmospheres (N₂/Ar) mitigate oxidative side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the carboxylate anion, facilitating coupling reactions .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Comparative Analysis : Cross-validate NMR data with computational predictions (e.g., DFT calculations for chemical shift modeling) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning (e.g., regioselectivity in Friedel-Crafts products) .
- Isotopic Labeling : ¹³C-labeled derivatives track reaction pathways to confirm mechanistic hypotheses .
Q. What computational methods model the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.2 eV) to predict redox behavior and charge-transfer interactions .
- Molecular Dynamics (MD) : Simulates solvation effects in aqueous/organic media, correlating with experimental solubility data .
- QSPR Models : Relate substituent effects (e.g., electron-withdrawing groups) to acidity constants .
Q. How does this compound interact in supramolecular systems (e.g., host-guest complexes)?
- Hydrogen Bonding : The carboxyl group forms stable H-bonds with amines or ethers, as shown by FTIR and XRD .
- π-π Stacking : The fluorene backbone enables stacking with aromatic hosts (e.g., cyclodextrins), studied via UV-Vis titration (binding constants ~10³ M⁻¹) .
- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to complex stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
